molecular formula C7H5F11O B6591439 Methyl 1H,1H-perfluorohexyl ether CAS No. 1391033-26-3

Methyl 1H,1H-perfluorohexyl ether

Cat. No.: B6591439
CAS No.: 1391033-26-3
M. Wt: 314.10 g/mol
InChI Key: XRLUUNOJPPKNQS-UHFFFAOYSA-N
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Description

Methyl 1H,1H-perfluorohexyl ether is a fluorinated organic compound with the molecular formula C7H5F11O. It is characterized by the presence of a perfluorohexyl group attached to a methoxy group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H,1H-perfluorohexyl ether typically involves the reaction of perfluorohexyl iodide with methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,1H-perfluorohexyl ether primarily undergoes substitution reactions due to the presence of the perfluoroalkyl group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. These reactions are typically carried out under mild conditions to prevent the degradation of the perfluoroalkyl group .

Major Products

The major products formed from the reactions of this compound depend on the nucleophile used. For example, the reaction with an amine can produce a perfluoroalkyl amine, while the reaction with a thiol can produce a perfluoroalkyl thioether .

Mechanism of Action

The mechanism of action of Methyl 1H,1H-perfluorohexyl ether is primarily based on its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. The perfluoroalkyl group provides a hydrophobic surface that can interact with various molecular targets, influencing their behavior and properties .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-methoxyhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F11O/c1-19-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLUUNOJPPKNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022717
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391033-26-3
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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